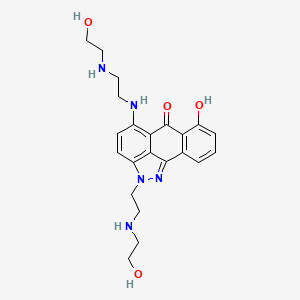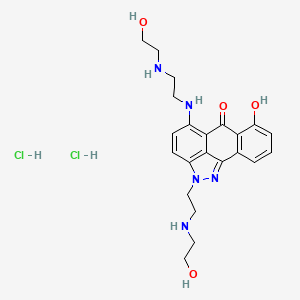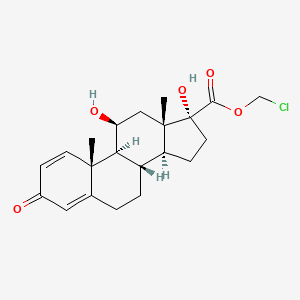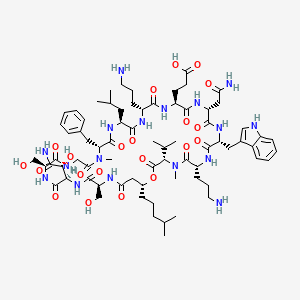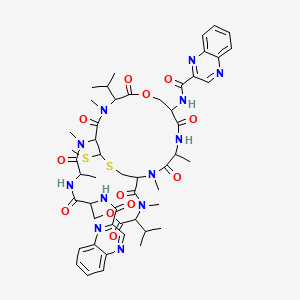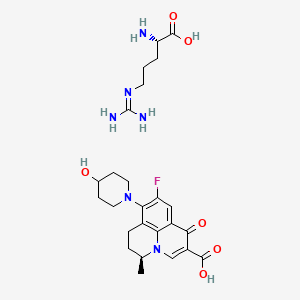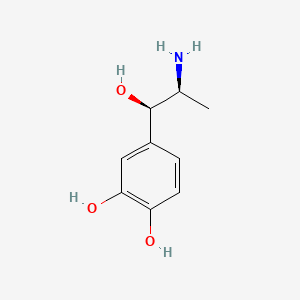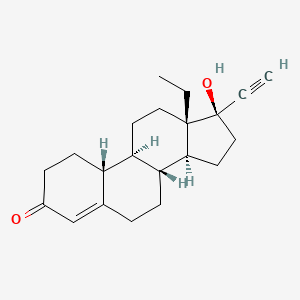
LH846
Descripción general
Descripción
LH 846 es un inhibidor selectivo de la caseína cinasa 1 delta (CK1δ). Es un análogo de benzotiazol con la fórmula química C16H13ClN2OS y un peso molecular de 316.81 g/mol . Este compuesto es conocido por su alta selectividad hacia CK1δ, con una concentración inhibitoria (IC50) de 290 nM .
Aplicaciones Científicas De Investigación
LH 846 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de CK1δ en diversas vías bioquímicas
Biología: Se emplea en ensayos basados en células para investigar los efectos de la inhibición de CK1δ en procesos celulares como la regulación del ritmo circadiano
Medicina: Posible agente terapéutico para enfermedades relacionadas con la actividad desregulada de CK1δ, incluidos los trastornos neurodegenerativos y el cáncer
Industria: Se utiliza en el desarrollo de nuevos inhibidores de CK1δ para la investigación farmacéutica
Mecanismo De Acción
LH 846 ejerce sus efectos inhibiendo selectivamente CK1δ. Se une al sitio de unión de ATP de CK1δ, impidiendo la fosforilación de proteínas diana como PER1. Esta inhibición interrumpe la función normal de CK1δ, lo que lleva a alteraciones en los procesos celulares regulados por esta cinasa .
Análisis Bioquímico
Biochemical Properties
N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide plays a crucial role in biochemical reactions by inhibiting casein kinase 1 delta (CK1δ) with an IC50 value of 290 nM . It also inhibits CK1 alpha (CK1α) and CK1 epsilon (CK1ε) with IC50 values of 2.5 μM and 1.3 μM, respectively . The compound does not affect casein kinase 2 (CK2) . By inhibiting CK1δ, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide modulates the phosphorylation of various proteins involved in circadian rhythms, DNA repair, and cell signaling pathways .
Cellular Effects
N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound inhibits CK1δ-dependent phosphorylation of the PER1 protein in HEK293T cells . This inhibition affects the circadian rhythm by lengthening the period of circadian cycles in human U2OS cells .
Molecular Mechanism
The molecular mechanism of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide involves its selective inhibition of CK1δ. The compound binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of target proteins . This inhibition disrupts the normal function of CK1δ, leading to changes in gene expression and cellular processes regulated by CK1δ . Additionally, the compound’s selectivity for CK1δ over CK1α and CK1ε is attributed to its specific binding interactions with the kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that the compound can inhibit CK1δ activity for extended periods, leading to sustained changes in circadian rhythms and cellular functions . Long-term exposure to the compound in cell cultures has demonstrated its ability to maintain its inhibitory effects on CK1δ-dependent phosphorylation .
Dosage Effects in Animal Models
The effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK1δ activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruptions in normal cellular functions and potential adverse effects on organ systems . The threshold for these effects varies depending on the specific animal model and experimental conditions .
Metabolic Pathways
N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is involved in metabolic pathways that regulate circadian rhythms and cellular signaling . The compound interacts with enzymes such as CK1δ, CK1α, and CK1ε, modulating their activity and affecting the phosphorylation status of target proteins . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments . Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on CK1δ activity and cellular functions .
Subcellular Localization
The subcellular localization of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is primarily within the cytoplasm, where it interacts with CK1δ and other target proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors contribute to the compound’s selective inhibition of CK1δ and its effects on cellular processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de LH 846 implica la formación de un sistema de anillo de benzotiazol. Los pasos clave incluyen la condensación de 2-aminotiofenol con un aldehído o cetona adecuado para formar el núcleo de benzotiazol, seguido de cloración y posterior acilación para introducir los grupos funcionales deseados .
Métodos de Producción Industrial
La producción industrial de LH 846 generalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como recristalización y cromatografía para obtener el producto final con una pureza superior al 98% .
Análisis De Reacciones Químicas
Tipos de Reacciones
LH 846 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos cloro y benzotiazol . También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. .
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas
Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzotiazol sustituidos, que pueden ser funcionalizados adicionalmente para aplicaciones específicas .
Comparación Con Compuestos Similares
Compuestos Similares
PF-670462: Otro inhibidor selectivo de CK1δ con un mecanismo de acción similar
IC261: Un inhibidor menos selectivo que se dirige a múltiples isoformas de la caseína cinasa
Singularidad de LH 846
LH 846 es único debido a su alta selectividad para CK1δ sobre otras isoformas como CK1α y CK1ε. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de CK1δ en diversos procesos biológicos sin efectos fuera del objetivo .
Propiedades
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHAMRNAHTWYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639052-78-1 | |
| Record name | LH-846 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639052781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 639052-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LH-846 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5ZBU2L6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





